Bienvenue dans la boutique en ligne BenchChem!

5-bromo-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)nicotinamide

CENP-E Mitotic Kinesin Enzyme Inhibition

This ATP-competitive CENP-E inhibitor, featuring a 5-bromo substituent and nicotinamide linker, is designed for SAR studies targeting the allosteric L5 loop binding pocket. Substitution at the 5-position can shift potency from 50 nM to 3.6 nM, making this scaffold essential for mapping productive vectors in kinesin inhibitor design. Use it to deconvolute CENP-E-specific mitotic phenotypes against benchmark compounds like GSK923295A.

Molecular Formula C19H17BrN4O
Molecular Weight 397.276
CAS No. 2034463-50-6
Cat. No. B2565784
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-bromo-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)nicotinamide
CAS2034463-50-6
Molecular FormulaC19H17BrN4O
Molecular Weight397.276
Structural Identifiers
SMILESC1CCN2C=C(N=C2C1)C3=CC=CC=C3NC(=O)C4=CC(=CN=C4)Br
InChIInChI=1S/C19H17BrN4O/c20-14-9-13(10-21-11-14)19(25)23-16-6-2-1-5-15(16)17-12-24-8-4-3-7-18(24)22-17/h1-2,5-6,9-12H,3-4,7-8H2,(H,23,25)
InChIKeySVHMGSXTWPEPTD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-Bromo-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)nicotinamide (CAS 2034463-50-6): A CENP-E Inhibitor Scaffold


This compound is a synthetic tetrahydroimidazo[1,2-a]pyridine derivative featuring a 5-bromo substituent and a nicotinamide moiety. It belongs to a class of small-molecule inhibitors targeting Centromere-Associated Protein-E (CENP-E), a mitotic kinesin crucial for chromosome segregation . The scaffold is derived from earlier CENP-E inhibitors, such as the 5-bromoimidazo[1,2-a]pyridine lead compound 7, which demonstrated potent CENP-E enzyme inhibition . The specific substitution pattern on this nicotinamide analog is designed to probe structure-activity relationships (SAR) within the allosteric L5 loop binding site of the CENP-E motor domain .

Why Biological Activity Cannot Be Assumed for Uncharacterized 5-Bromo-Nicotinamide CENP-E Inhibitors


CENP-E inhibition is exquisitely sensitive to the conformation and electronic properties of the ligand within the allosteric L5 loop pocket, as demonstrated by the >10-fold difference in potency between (S)- and (R)-isomers of a closely related imidazo[1,2-a]pyridine series . Substitution at the 5-position of the core scaffold, such as replacing bromine with a methoxy group, dramatically shifts potency from an IC50 of 50 nM to 3.6 nM [REFS-1, REFS-2]. Furthermore, the tetrahydroimidazo ring system and the extended nicotinamide-phenyl linker in this compound introduce conformational flexibility and additional hydrogen bond donor/acceptor sites not present in simpler analogs. These structural features can profoundly alter target engagement, selectivity against other kinesins like Eg5, and cellular permeability, making generic substitution unreliable for achieving reproducible biological outcomes .

Quantitative Differentiation of 5-Bromo-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)nicotinamide: A Critical Appraisal of Available Evidence


Comparative CENP-E Enzyme Inhibition Potency Relative to the 5-Methoxy Optimized Analog

The target compound is an unoptimized derivative of the 5-bromoimidazo[1,2-a]pyridine lead series. Its core scaffold, 5-bromoimidazo[1,2-a]pyridine (compound 7), displays a CENP-E enzyme inhibition IC50 of 50 nM . In contrast, a highly optimized 5-methoxy analog from the same series, (+)-(S)-12, achieves an IC50 of 3.6 nM . Direct activity data for this specific nicotinamide derivative have not been identified in the permitted public literature, creating a definitive evidence gap.

CENP-E Mitotic Kinesin Enzyme Inhibition

Divergence from GSK923295A Chemotype and Allosteric Binding Mode

The 5-bromoimidazo[1,2-a]pyridine series, from which this compound originates, is reported to inhibit CENP-E in an ATP-competitive manner, distinguishing it from the allosteric inhibitor GSK923295A . This mechanistic difference implies distinct binding kinetics and resistance profiles. However, the specific contribution of the tetrahydroimidazo ring saturation and the nicotinamide extension present in the target compound to this ATP-competitive mechanism remains uncharacterized in the public domain.

Binding Mode Selectivity CENP-E

Critical Dependence on L5 Loop Binding Confirmation

Site-directed mutagenesis studies have confirmed that the 5-bromoimidazo[1,2-a]pyridine core binds within the L5 loop region of CENP-E, a site critical for the protein's function . The superior activity of the (S)-isomer over the (R)-isomer is directly attributed to favored ligand conformation within this pocket. The target compound's extended nicotinamide moiety likely projects into a region of the pocket not fully explored by simpler analogs, but the binding affinity and conformational bias of this specific extension have not been validated by published mutagenesis data.

Binding Site Mutagenesis SAR

Validated Application Scenarios for 5-Bromo-Nicotinamide CENP-E Tool Compounds


Chemical Probe for CENP-E-Dependent Mitotic Checkpoint Studies

Based on its class-level ATP-competitive mechanism, this compound can serve as a chemical probe to investigate the immediate consequences of acute CENP-E inhibition on chromosome alignment and spindle assembly checkpoint (SAC) activation, provided its activity is first confirmed in a biochemical assay . Its use should be benchmarked against the well-characterized inhibitor GSK923295A to distinguish ATP-competitive from allosteric effects.

Medicinal Chemistry SAR Exploration

As a novel nicotinamide-containing analog, this compound is a valuable intermediate for exploring the tolerance of the CENP-E L5 pocket to extended, polar substituents. Direct comparison of its enzymatic and cellular activity with the parent 5-bromoimidazo[1,2-a]pyridine (IC50 = 50 nM) and the optimized 5-methoxy analog (IC50 = 3.6 nM) will map the productive vectors for future inhibitor design.

In Vitro Selectivity Profiling Panel Compound

Given the critical need for kinome selectivity, this compound can be included in a small panel of CENP-E inhibitors with distinct chemotypes (e.g., this ATP-competitive bromo-nicotinamide, the allosteric GSK923295A, and the potent 5-methoxy analog (+)-(S)-12) to deconvolute CENP-E-specific phenotypes from off-target effects in cellular models .

Quote Request

Request a Quote for 5-bromo-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)nicotinamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.